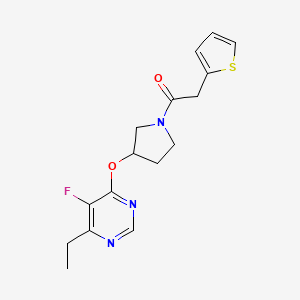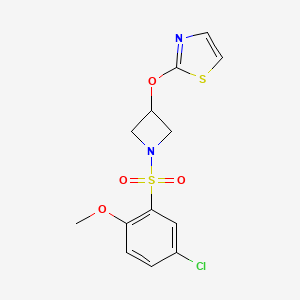![molecular formula C14H17NO2S B2487187 2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone CAS No. 2034285-14-6](/img/structure/B2487187.png)
2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related 2-azabicyclo[2.2.1]heptanes involves advanced techniques such as intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides and reactions starting from L-serine to produce glutamic acid analogues and other derivatives. These processes underscore the complexity and the versatility of the synthetic methods employed to access this class of compounds (Druzhenko et al., 2018); (Hart & Rapoport, 1999).
Molecular Structure Analysis
The molecular and crystal structures of compounds similar to 2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone have been determined using X-ray diffraction, revealing their crystallization in specific space groups and allowing a deeper understanding of their chemical behavior and interaction potential. These analyses are crucial for the design of compounds with desired physical and chemical properties (Quadrelli, Bovio, & Piccanello, 2011).
Chemical Reactions and Properties
A variety of chemical reactions have been explored to modify and functionalize the azabicyclo[2.2.1]heptane skeleton, including N-alkylation, esterification, sulfonylation, and intramolecular hydrogen abstraction reactions. These reactions demonstrate the molecule's reactivity and its potential as a versatile intermediate in organic synthesis (Yuan Zhe-dong, 2013); (Francisco, Herrera, & Suárez, 2003).
Physical Properties Analysis
The physical properties, including crystal structure and thermal behavior, have been studied through techniques like X-ray diffraction and TG/DTA thermal analysis. These studies provide insights into the stability, crystallinity, and thermal degradation patterns of similar compounds, which are essential for understanding their behavior under various conditions (Inkaya, 2018).
Chemical Properties Analysis
The chemical properties of 2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone and related compounds have been elucidated through various reactions that showcase their reactivity towards nucleophiles, electrophiles, and other reagents. These studies contribute to a comprehensive understanding of the molecule's chemistry and its potential applications in organic synthesis and drug discovery (Zhang, Li, Lin, & Huang, 2014).
Aplicaciones Científicas De Investigación
Synthesis of Bicyclic Tetrahydrofuran-fused β-lactams
Research has demonstrated the utility of similar bicyclic compounds in the synthesis of bicyclic tetrahydrofuran-fused β-lactams. These compounds serve as starting products for creating high-purity and high-yield cis-2-oxa-6-azabicycloheptan-7-ones, which are then converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This synthesis pathway offers an alternative approach for the preparation of promising compounds in drug design (Mollet, D’hooghe, & Kimpe, 2012).
Advanced Building Blocks for Drug Discovery
Another application involves the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes, which are advanced building blocks for drug discovery. These building blocks are used in the synthesis of conformationally restricted analogues of proline, such as 2,3-ethanoproline, indicating their potential in the development of novel pharmaceutical compounds (Druzhenko et al., 2018).
Transformation into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates
Research has also explored the transformation of similar bicyclic β-lactams into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This process involves the hydrogenolysis of benzyl ether substituents followed by intramolecular nucleophilic substitution, showcasing the compound's versatility in chemical synthesis (Leemans, D’hooghe, Dejaegher, Törnroos, & Kimpe, 2010).
Synthesis of Glutamic Acid Analogue
The compound also finds application in the synthesis of a glutamic acid analogue, starting from L-serine. This synthesis involves a series of reactions leading to the formation of a 7-azabicyclo[2.2.1]heptane amino acid analogue, highlighting its role in the development of novel amino acid derivatives (Hart & Rapoport, 1999).
Propiedades
IUPAC Name |
2-phenylmethoxy-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c16-14(15-7-13-6-12(15)10-18-13)9-17-8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJNSIAGRPWEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2487107.png)
![Furan-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487108.png)

![ethyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2487111.png)
![ethyl 3-[2-oxo-2-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)ethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2487113.png)

![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2487116.png)
![2-(quinoxaline-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487118.png)
![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide](/img/structure/B2487120.png)


![N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487126.png)